molecular formula C11H9NO B1586747 phenyl(1H-pyrrol-3-yl)methanone CAS No. 7126-41-2

phenyl(1H-pyrrol-3-yl)methanone

Cat. No.: B1586747
CAS No.: 7126-41-2
M. Wt: 171.19 g/mol
InChI Key: DSNSKSWTLGZGAN-UHFFFAOYSA-N
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Description

Phenyl(1H-pyrrol-3-yl)methanone (CAS No. 7126-41-2) is a heterocyclic compound featuring a pyrrole ring linked to a benzoyl group. Its molecular formula is C₁₁H₉NO, with a molecular weight of 171.20 g/mol. Key physicochemical properties include a predicted boiling point of 455.5±28.0 °C, density of 1.171±0.06 g/cm³, and a polar surface area (PSA) of 32.86 Ų . This compound serves as a scaffold in medicinal chemistry, particularly in the development of enzyme inhibitors. For instance, derivatives of this compound have been studied for their aldose reductase inhibitory activity, where methoxy substitutions significantly influence selectivity and potency .

Mechanism of Action

Target of Action

3-Benzoylpyrrole, also known as phenyl(1H-pyrrol-3-yl)methanone or 3-benzoyl-1H-pyrrole, is a compound that has been synthesized based on the structures of insecticidal chlorfenapyr and antibiotic natural pyrrolomycins . The primary targets of 3-Benzoylpyrrole are the components involved in oxidative phosphorylation .

Mode of Action

The mode of action of 3-Benzoylpyrrole involves its interaction with the components of oxidative phosphorylation . This compound, along with its parent compounds, possesses weak acidity and high lipophilicity, the two characteristic properties for uncouplers of oxidative phosphorylation . Therefore, they can uncouple respiratory electron transport and ATP synthesis within mitochondria, eventually leading to energy deficiency in the biological cell .

Biochemical Pathways

The primary biochemical pathway affected by 3-Benzoylpyrrole is oxidative phosphorylation . By uncoupling respiratory electron transport and ATP synthesis, 3-Benzoylpyrrole disrupts the normal functioning of this pathway, leading to a lack of energy within the cell .

Pharmacokinetics

Its high lipophilicity suggests that it may be readily absorbed and distributed within the body .

Result of Action

The primary result of the action of 3-Benzoylpyrrole is the disruption of energy production within the cell . By uncoupling oxidative phosphorylation, it causes a deficiency in ATP, the primary energy currency of the cell . This leads to cell death, which is the basis for its insecticidal and acaricidal activity .

Biological Activity

Phenyl(1H-pyrrol-3-yl)methanone, also known as 3-benzoylpyrrole, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of C11H9NC_{11}H_{9}N and consists of a pyrrole ring substituted with a phenyl group and a carbonyl (ketone) functional group. This unique structure contributes to its biological activity, particularly in interactions with various biomolecular targets.

The biological activity of this compound is primarily attributed to its ability to disrupt key biochemical pathways:

  • Oxidative Phosphorylation : The compound interacts with components involved in oxidative phosphorylation, leading to disruptions in energy production within cells.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can modulate various physiological processes, including inflammation and cancer progression .

Biological Activities

1. Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. Studies have demonstrated its effectiveness in inhibiting cancer cell growth through several mechanisms:

  • Tubulin Polymerization Inhibition : Compounds structurally similar to this compound have been identified as inhibitors of tubulin polymerization, which is critical for cancer cell division .
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in various cancer cell lines, suggesting its potential as an anticancer agent .

2. Anti-inflammatory Effects
this compound may inhibit pathways associated with inflammation. Its ability to modulate inflammatory responses makes it a candidate for treating inflammatory diseases.

3. Antimicrobial Activity
Some studies have reported antimicrobial properties for derivatives of this compound, indicating potential applications in combating bacterial infections.

Research Findings and Case Studies

Several studies have highlighted the biological activities of this compound:

StudyFindings
Kumar et al., 2012Demonstrated high antimicrobial activity in pyrrole derivatives, including this compound.
PubMed Study, 2014Identified strong anticancer activity linked to the inhibition of tubulin polymerization .
ACS Publications, 2014Reported on the synthesis and evaluation of pyrrole derivatives for their anti-Candida activities .

Pharmacokinetics

The lipophilicity of this compound suggests that it may be readily absorbed and distributed within biological systems. This property enhances its potential efficacy as a therapeutic agent.

Scientific Research Applications

Biological Activities

Phenyl(1H-pyrrol-3-yl)methanone exhibits a range of biological activities that make it a promising candidate for drug development.

Anticancer Properties

Research indicates that this compound possesses significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, potentially through the modulation of key signaling pathways involved in tumor growth.

  • Case Study : In vitro assays demonstrated that this compound significantly reduced the viability of breast cancer cells, suggesting its potential as a lead compound for anticancer therapies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits moderate to strong antibacterial activity against various strains of bacteria, including Salmonella typhi and Bacillus subtilis.

  • Case Study : Clinical evaluations revealed potent antibacterial effects against multidrug-resistant bacterial strains, indicating its potential use in treating infections.

Enzyme Inhibition

This compound has demonstrated enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. These enzymes are relevant targets in treating neurodegenerative diseases and urinary tract infections.

  • IC50 Values : The compound showed promising IC50 values compared to standard inhibitors, highlighting its efficacy as an enzyme inhibitor .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for phenyl(1H-pyrrol-3-yl)methanone, and how can reaction conditions be optimized?

this compound can be synthesized via one-pot methods using Tosmethyl isocyanide (TosMIC) and carbonyl compounds. For example, a reaction between acetophenone and trimethylacetaldehyde in the presence of LiOH·H₂O yields 4-(tert-butyl)-1H-pyrrol-3-ylmethanone with optimized efficiency . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., xylene) enhance reaction rates.
  • Catalyst selection : Mild bases like LiOH improve yield and selectivity.
  • Temperature control : Reflux conditions (e.g., 25–30 hours) are critical for completion .

Q. How is this compound characterized structurally?

Routine characterization involves:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent environments (e.g., δ 6.64–8.81 ppm for aromatic protons) .
  • Infrared (IR) spectroscopy : Carbonyl stretching frequencies (ν ~1617–1633 cm1^{-1}) confirm ketone functionality .
  • Melting point analysis : Ranges from 55°C to 204°C, depending on substituents .

Advanced Research Questions

Q. What strategies are used to enhance the biological activity of this compound derivatives?

Structural modifications focus on:

  • Substituent effects : Introducing 3,4,5-trimethoxyphenyl groups improves tubulin polymerization inhibition (e.g., compound 62 with IC₅₀ < 1 µM) .
  • Bioisosteric replacement : Replacing pyrrole with pyrazole or triazole moieties alters binding kinetics to targets like CB1R .
  • Pharmacophore optimization : Hydroxyl or methoxy groups at specific positions enhance solubility and target affinity .

Q. How do crystallographic studies resolve structural ambiguities in this compound derivatives?

X-ray diffraction with programs like SHELXTL refines bond lengths and angles. For example:

  • Torsion angles : Deviations in pyrrole ring planarity (e.g., 1–5°) correlate with steric hindrance from bulky substituents .
  • Hydrogen bonding : Intermolecular interactions (e.g., N–H···O) stabilize crystal packing .

Q. What contradictions exist in structure-activity relationship (SAR) data for this compound class?

Conflicting data arise from:

  • Substituent positioning : 4-Alkoxynaphthalene derivatives show higher CB1R affinity than heterocyclic analogs (e.g., 1H-pyrrol-3-yl vs. 1H-benzoimidazol-2-yl) .
  • Biological assays : Variations in tubulin inhibition IC₅₀ values (e.g., 0.1–10 µM) may stem from assay conditions (e.g., cell line specificity) .

Q. How are computational methods applied to predict reactivity and stability?

  • Density Functional Theory (DFT) : Models frontier molecular orbitals to predict nucleophilic/electrophilic sites.
  • Molecular docking : Simulates interactions with tubulin or kinase targets, guiding synthetic prioritization .

Q. Methodological Considerations

Q. What experimental designs mitigate low yields in multi-step syntheses?

  • Protecting groups : Temporary blocking of reactive sites (e.g., amines) prevents side reactions .
  • Flow chemistry : Continuous reactors improve scalability and reproducibility for intermediates .
  • Purification : Recrystallization from ethanol/hexane mixtures enhances purity (>95%) .

Q. How are pharmacological assays tailored for this compound derivatives?

  • Tubulin polymerization assays : Monitor absorbance at 350 nm to quantify microtubule stabilization .
  • Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with EC₅₀ calculations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Derivatives with Methoxy/Aryl Substituents

Compounds bearing methoxy or aryl groups on the phenyl or pyrrole rings exhibit distinct biological and physical properties. For example:

Compound Name Substituents Melting Point (°C) Yield (%) Key Activity/Notes Reference
(1-(4-Aminophenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone (23) 3,4,5-Trimethoxyphenyl, 4-amino 55–60 58 Tubulin polymerization inhibition
(1-(4-Hydroxyphenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone (44) 3,4,5-Trimethoxyphenyl, 4-hydroxy 200–204 28 Reduced tubulin inhibition activity
[1-(3,5-Difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone (4a) 3,5-Difluoro-4-hydroxyphenyl Not reported Not reported Aldose reductase inhibition (IC₅₀ = 0.12 µM)

Key Findings :

  • The 3,4,5-trimethoxyphenyl group enhances tubulin binding but reduces solubility, as seen in compound 23 .
  • Hydroxy substituents (e.g., 44) decrease potency compared to amino derivatives, likely due to reduced hydrogen-bonding capacity .
  • Fluorinated derivatives (e.g., 4a ) improve aldose reductase selectivity by 20-fold over aldehyde reductase, highlighting the role of electronegative groups .

Halogenated Derivatives

Halogen atoms (Br, Cl, F) influence both synthetic accessibility and bioactivity:

Compound Name Substituents Melting Point (°C) Yield (%) Key Activity/Notes Reference
(4-Bromophenyl)(4-(2-(phenylethynyl)phenyl)-1H-pyrrol-3-yl)methanone (3g) 4-Bromophenyl, phenylethynyl 148–149 Not reported Structural stability via π-π stacking
(4-Chlorophenyl)(4-(4-fluoro-2-(phenylethynyl)phenyl)-1H-pyrrol-3-yl)methanone (3j) 4-Chlorophenyl, 4-fluoro 169–170 Not reported Enhanced crystallinity
(2,4-Dichlorophenyl)(4-(2-(phenylethynyl)phenyl)-1H-pyrrol-3-yl)methanone (3e) 2,4-Dichlorophenyl Not reported Not reported Noted in HRMS analysis

Key Findings :

  • Bromine and chlorine atoms increase molecular weight and melting points, improving crystallinity .
  • Fluorine incorporation (e.g., 3j ) enhances metabolic stability and bioavailability .

Bulky Substituents and Tosyl Derivatives

Bulky groups like tert-butyl or tosyl moieties modify steric and electronic properties:

Compound Name Substituents Melting Point (°C) Yield (%) Key Activity/Notes Reference
3-(4-(4-(tert-Butyl)phenyl)-5-tosyl-1H-pyrrol-3-yl)(phenyl)methanone (3i) tert-Butyl, tosyl 180–182 84 High yield via solvent-free synthesis
Phenyl(5-tosyl-4-(4-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)methanone (3k) Trifluoromethyl, tosyl 177–178 68 Improved lipophilicity

Key Findings :

  • Tosyl groups facilitate purification and stabilize intermediates during synthesis .

Pharmacokinetic and ADMET Comparisons

  • Phenyl(1H-pyrrol-3-yl)methanone Derivatives: Exhibit moderate oral bioavailability (log P ~3.5) and comply with Lipinski’s rule of five .
  • Indole-Containing Analogues: E.g., 4-amino-3-(1H-indol-1-yl)phenylmethanone shows high Caco-2 permeability (log Papp >1.5 × 10⁻⁶ cm/s) and low blood-brain barrier penetration, making it suitable for peripheral targets .

Preparation Methods

Friedel-Crafts Acylation of Pyrrole Derivatives

One of the classical and widely used methods to prepare phenyl(1H-pyrrol-3-yl)methanone involves Friedel-Crafts acylation of pyrrole or substituted pyrroles with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Procedure : A cooled (0 °C) solution of 1H-pyrrole or 2,5-dimethylpyrrole and benzoyl chloride in dichloromethane is treated with AlCl3. The reaction mixture is stirred at room temperature for about 15 minutes. After quenching with saturated sodium bicarbonate solution and extraction, the product is purified by column chromatography.
  • Yields and Physical Data : For example, (2,5-dimethyl-1H-pyrrol-3-yl)(phenyl)methanone was obtained in 28% yield as a pale brown solid with melting point around 163–164 °C.
  • Advantages : This method is straightforward and uses readily available reagents.
  • Limitations : Moderate yields and potential over-acylation or polymerization side reactions can occur. The reaction requires careful temperature control and handling of corrosive AlCl3.

One-Pot Synthesis Using Tosylmethyl Isocyanide (TosMIC)

A modern and efficient approach involves the one-pot synthesis of this compound derivatives using TosMIC as a key reagent.

  • Method : The reaction uses acetophenone and aldehydes (e.g., trimethylacetaldehyde) with TosMIC in the presence of a mild base such as lithium hydroxide monohydrate (LiOH·H2O).
  • Reaction Conditions : The reaction proceeds under mild conditions, typically at room temperature or slightly elevated temperatures.
  • Outcome : This method affords pyrrole derivatives including this compound with good yields and high efficiency.
  • Advantages : Economical, avoids harsh Lewis acids, and allows for structural diversity by varying aldehyde and ketone substrates.
  • Reference Example : The synthesis of 4-(tert-butyl)-1H-pyrrol-3-ylmethanone was reported using this method with good yields.

Microwave-Assisted Acylation

Microwave irradiation has been employed to accelerate the synthesis of 3-aroyl-1-arylpyrroles, including this compound derivatives.

  • Procedure : 1-substituted pyrroles are reacted with aroyl chlorides (e.g., benzoyl chloride) in the presence of anhydrous aluminum chloride in 1,2-dichloroethane under microwave irradiation at 110 °C for a short duration (around 2 minutes).
  • Benefits : This method significantly reduces reaction time and can improve yields compared to conventional heating.
  • Applications : Used in the synthesis of biologically active pyrrole derivatives with potential anticancer properties.

Cascade Cycloaddition Using p-Toluenesulfonylmethyl Isocyanide (TosMIC)

An alternative synthetic route involves a cascade intermolecular cycloaddition reaction using p-toluenesulfonylmethyl isocyanide and (E)-1-aryl-3-(2-(arylethynyl)phenyl)prop-2-en-1-one substrates.

  • Reaction Conditions : Typically conducted in acetonitrile with DBU as a base at temperatures ranging from 60 to 100 °C for 18 hours.
  • Yields : Good to excellent yields (63–81%) of pyrrole derivatives were obtained under optimized conditions.
  • Scope : The reaction tolerates various substituents including electron-withdrawing groups (F, CF3) and halogens (Cl, Br), showing broad substrate scope.
  • Mechanism : The reaction proceeds via an intermolecular cascade leading to the pyrrole core bearing the phenyl ketone substituent.
  • Reference Data Table :
Entry Substituent on Aryl Temperature (°C) Yield (%)
3a F 80 75
3b F 80 78
3c CF3 80 70
3d Cl 80 81
3e Cl 80 67
3f Br 80 69
3h Me 80 73
3j Multiple substituents 80 74
  • The structures were confirmed by NMR, HRMS, and X-ray crystallography.

Copper(II)-Catalyzed Synthesis

Copper(II) catalysis has been reported for the synthesis of this compound derivatives with various substituents.

  • Method : Pyrrole derivatives bearing different substituents are reacted with benzoyl chloride under copper(II) catalysis.
  • Yields and Physical Data : For example, (2-([1,1'-biphenyl]-4-yl)-5-phenyl-1H-pyrrol-3-yl)(phenyl)methanone was obtained in 52% yield as a yellow solid with melting point 192–194 °C.
  • Advantages : Provides access to structurally complex pyrrole ketones with moderate yields.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range Advantages Limitations
Friedel-Crafts Acylation Pyrrole, Benzoyl chloride, AlCl3 0 °C to RT, CH2Cl2, 15 min ~28–39% Simple, classic method Moderate yield, harsh reagents
One-Pot TosMIC Method Acetophenone, Aldehyde, TosMIC, LiOH Mild, one-pot Good Economical, mild conditions Limited substrate scope
Microwave-Assisted Acylation 1-Substituted pyrrole, Aroyl chloride 110 °C, 2 min, AlCl3 catalyst Improved Fast reaction, better yields Requires microwave equipment
Cascade Cycloaddition (TosMIC) (E)-1-aryl-3-(2-(arylethynyl)phenyl)prop-2-en-1-one, TosMIC, DBU 60–100 °C, 18 h, MeCN 63–81% Broad scope, good yields Longer reaction time
Copper(II)-Catalyzed Synthesis Pyrrole derivatives, Benzoyl chloride, Cu(II) catalyst Room temp to reflux ~50% Access to complex derivatives Moderate yields

Properties

IUPAC Name

phenyl(1H-pyrrol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-11(10-6-7-12-8-10)9-4-2-1-3-5-9/h1-8,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNSKSWTLGZGAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CNC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378296
Record name 3-Benzoylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7126-41-2
Record name 3-Benzoylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of sodium hydride (8.0 g) in 200 ml of dry ethyl ether was added dropwise a solution of phenylvinylketone (13.22 g) and tosylmethyl isocyanide (19.52) in 150 ml of dry methyl sulfoxide and 300 ml of dry ethyl ether at such a rate that the ether refluxed gently. After complete addition, the suspension was stirred at room temperature for 30 minutes and subsequently hydrolyzed by dropwise addition of 200 ml of water. The ether layer was separated and the aqueous layer extracted with ethyl acetate. The combined organic layers were washed with water, 0.1N sulfuric acid, and again with water. The organic phase was dried over magnesium sulfate, filtered and evaporated in vacuo. The residue was purified by flash column chromatography (silica gel, DCM/ethyl acetate, 5:1). The desired fractions were concentrated and the residual oil was crystallized from DCM/hexane, affording the product as crystals (7.11 g), m.p. 98°-99° C. (lit*m.p. 96°-97° C.).
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8 g
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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